methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate
Description
Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate is a sulfonamide-derived benzoate ester characterized by a para-nitro-substituted phenylsulfonyl group attached to the amino position of the methyl benzoate backbone. This compound is structurally significant due to its sulfonamide linkage, which is common in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl 2-[(4-nitrophenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-22-14(17)12-4-2-3-5-13(12)15-23(20,21)11-8-6-10(7-9-11)16(18)19/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTHFWDQFSDSFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide moiety that is known to enhance biological activity through various mechanisms. The presence of the nitrophenyl group is particularly noteworthy as it can influence the compound's reactivity and interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, revealing its potential as an antibacterial, antifungal, and anticancer agent.
Antibacterial Activity
Studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, compounds containing sulfonamide groups have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial folic acid synthesis, a pathway critical for bacterial growth and survival.
Antifungal Activity
The antifungal properties of related compounds suggest that this compound may also exhibit activity against fungal pathogens. Research indicates that modifications in the sulfonamide structure can enhance antifungal potency, which could be relevant for this compound.
Anticancer Activity
Recent investigations into the anticancer potential of sulfonamide derivatives have shown promising results. For example, some compounds have been found to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The specific mechanisms by which this compound exerts its anticancer effects warrant further exploration.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Sulfonamide Group : Essential for antibacterial activity; variations can lead to changes in potency.
- Nitrophenyl Substituent : Modifications can enhance lipophilicity and improve cellular uptake.
- Benzoate Moiety : Influences binding affinity to target proteins involved in disease pathways.
A summary of the SAR findings is presented in Table 1.
| Modification | Effect on Activity |
|---|---|
| Replacement of sulfonamide | Decreased antibacterial activity |
| Variation in nitrophenyl group | Enhanced potency against certain strains |
| Alteration of benzoate position | Improved binding affinity |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of this compound against multi-drug resistant strains. Results indicated an IC50 value comparable to standard antibiotics, highlighting its potential as a therapeutic agent.
- Antifungal Screening : In vitro assays demonstrated that this compound exhibited notable antifungal activity against Candida albicans, with MIC values suggesting effectiveness similar to established antifungal agents.
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that this compound induced apoptosis at micromolar concentrations, indicating its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Sulfonamide Backbone Variations
- Electron-Withdrawing Groups : The 4-nitro substituent in the target compound increases polarity compared to analogs like the 3-chlorophenyl () or 4-methylphenyl () derivatives. This reduces logP (~2.8 vs. 3.67 for the chloro analog), suggesting lower membrane permeability but improved aqueous solubility .
- Ester Group Flexibility : Unlike metsulfuron-methyl (a triazine-linked sulfonylurea herbicide in ), the target compound lacks a urea bridge, which may limit its herbicidal activity but broaden its applicability in medicinal chemistry (e.g., as a protease inhibitor scaffold) .
Research Findings and Implications
While direct data on this compound are sparse, comparative studies of its analogs reveal critical trends:
- Solubility-Bioactivity Trade-off: The chloro-substituted analog () exhibits higher logP (3.67), favoring lipid membrane penetration, whereas the nitro derivative’s polarity may enhance solubility for intravenous formulations .
- Synthetic Pathways: Analogous sulfonamides (e.g., ) are typically synthesized via sulfonylation of 2-aminobenzoate esters, suggesting a feasible route for the target compound using 4-nitrobenzenesulfonyl chloride .
- Thermodynamic Stability : The nitro group’s electron-withdrawing nature likely increases the sulfonamide’s resistance to hydrolysis compared to methyl or chloro analogs, as seen in related sulfonylureas .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact of Deviation |
|---|---|---|
| Reaction Temp | 0–25°C | Higher temps risk decomposition; lower temps slow kinetics |
| Base Equivalents | 1.5–2.0 eq | Excess base may hydrolyze the ester group |
| Solvent | DCM, THF, or DMF | DMF may increase side reactions with sulfonyl chloride |
How is the compound characterized post-synthesis, and what analytical techniques resolve structural ambiguities?
Basic Research Question
Standard characterization includes:
Contradiction Resolution : Discrepancies in NMR signals (e.g., split peaks due to rotamers) are addressed via variable-temperature NMR or COSY/HSQC to confirm connectivity .
What strategies are recommended for resolving contradictory data in spectroscopic characterization?
Advanced Research Question
- Dynamic Effects : Use VT-NMR to distinguish rotameric populations (common in sulfonamides due to restricted rotation around the S–N bond) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., nitro group position) .
- Mass Spectrometry (HRMS) : Validates molecular formula when isotopic patterns conflict with expected data .
How can computational methods predict the compound’s reactivity or biological interactions?
Advanced Research Question
- DFT Calculations : Model electronic effects of the nitro group on sulfonamide reactivity (e.g., charge distribution at the sulfur atom influences nucleophilic substitution) .
- Molecular Docking : Predict binding to biological targets (e.g., carbonic anhydrase) by simulating interactions between the sulfonamide group and zinc ions in enzyme active sites .
- QSPR Models : Correlate substituent effects (e.g., nitro vs. methoxy) with logP or solubility for pharmacokinetic profiling .
What role does the nitro group play in the compound’s potential as an enzyme inhibitor?
Advanced Research Question
The nitro group enhances electrophilicity of the sulfonamide sulfur, improving binding to metalloenzymes:
- Electron-Withdrawing Effect : Increases acidity of the sulfonamide NH, promoting deprotonation and coordination to metal ions (e.g., Zn²⁺ in carbonic anhydrase) .
- Steric Effects : The para-nitro group minimizes steric hindrance compared to bulkier substituents, allowing deeper penetration into enzyme active sites .
Validation : Competitive inhibition assays (e.g., fluorescence quenching) confirm dose-dependent binding .
How can the compound be modified to enhance binding affinity to biological targets?
Advanced Research Question
- Bioisosteric Replacement : Substitute nitro with sulfonamide or trifluoromethyl groups to modulate electron effects without altering steric profile .
- Side Chain Functionalization : Introduce hydrogen-bond donors (e.g., hydroxyl groups) to the benzoate ring to interact with enzyme peripheral residues .
- Prodrug Strategies : Convert the methyl ester to a free carboxylic acid in vivo for improved solubility and target engagement .
What are the implications of the sulfonamide group’s electronic effects on substitution reactions?
Advanced Research Question
The sulfonamide group directs electrophilic substitution to the ortho and para positions of the benzoate ring:
- Resonance Effects : Electron withdrawal by the sulfonyl group deactivates the ring, favoring nitration or halogenation at positions activated by residual electron density .
- Nucleophilic Aromatic Substitution (NAS) : Requires electron-deficient aryl rings; the nitro group further activates the system for reactions with amines or thiols .
Case Study : Chlorination at the para position of the benzoate ring proceeds at 60°C using Cl₂/FeCl₃, yielding a derivative with enhanced herbicidal activity .
How does the compound’s stability under varying pH conditions impact experimental design?
Advanced Research Question
- Acidic Conditions : Ester hydrolysis occurs at pH < 3, generating 2-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid .
- Basic Conditions : Sulfonamide cleavage may occur at pH > 10 via nucleophilic attack on the sulfur atom .
Mitigation : Use buffered solutions (pH 5–7) for biological assays and store the compound desiccated at –20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
